molecular formula C15H21NO B12805501 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one CAS No. 84175-54-2

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one

Cat. No.: B12805501
CAS No.: 84175-54-2
M. Wt: 231.33 g/mol
InChI Key: OFYZAIZRLXHEOE-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group, a phenyl group, and a pentenone structure

Preparation Methods

The synthesis of 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one can be achieved through several routes. One common method involves the reaction of 4,4-dimethyl-1-phenyl-1-penten-3-one with dimethylamine under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar compounds to 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one include:

    4,5-Bis(dimethylamino)quinolines: These compounds share the dimethylamino functional group and have similar reactivity.

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used in green chemistry applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

84175-54-2

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

5-(dimethylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one

InChI

InChI=1S/C15H21NO/c1-15(2,12-16(3)4)14(17)11-10-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

OFYZAIZRLXHEOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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